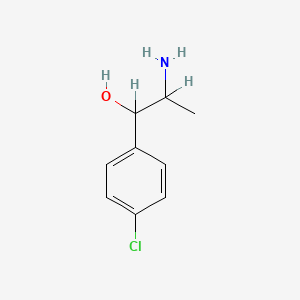

2-Amino-1-(4-chlorophenyl)propan-1-ol

描述

Significance as a Privileged Scaffold in Chemical Synthesis Research

The concept of a "privileged scaffold" is central to modern medicinal chemistry and drug discovery. First described by Evans et al. in 1988, a privileged structure is a molecular framework that can serve as a versatile template to generate ligands for multiple, distinct biological targets. openochem.orgnih.gov These scaffolds are prized because they are often amenable to various chemical modifications, allowing for the fine-tuning of biological activity, and they possess structural features that are conducive to binding with proteins. openochem.orgcambridgemedchemconsulting.com

The 2-amino-1-arylpropan-1-ol framework, to which 2-Amino-1-(4-chlorophenyl)propan-1-ol belongs, is considered a privileged scaffold. pageplace.de Chiral α-amino alcohols are essential structural motifs found in numerous natural products and pharmaceuticals. frontiersin.orgnih.gov The scaffold's value lies in its combination of a rigid aromatic ring and a flexible amino alcohol side chain containing two chiral centers. This arrangement allows for precise three-dimensional positioning of substituents, a key factor in molecular recognition by biological receptors. The amino and hydroxyl groups can be readily functionalized, serving as handles to build more complex molecules or to modulate properties like solubility and bioavailability. openochem.org The 4-chloro substitution on the phenyl ring further influences the electronic properties of the molecule, which can impact its binding interactions and reactivity. evitachem.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂ClNO | chembk.com |

| Molar Mass | 185.65 g/mol | chembk.com |

| Appearance | Colorless to slightly yellow solid | chembk.com |

| Melting Point | 58-62 °C | chembk.com |

| Boiling Point | 323.2 °C (Predicted) | chembk.com |

| CAS Number | 23933-83-7 | chembk.com |

Overview of Historical Research Directions for this compound

Research into vicinal amino alcohols, such as this compound, has a long history rooted in the importance of this structural motif in biologically active compounds. researchgate.netrsc.orgcapes.gov.br Early research was often focused on the isolation of naturally occurring amino alcohols and the development of fundamental synthetic methods to access this class of compounds.

Historically, a primary route for synthesizing these molecules was the reduction of α-amino acids, which are readily available from natural sources. polyu.edu.hk Another classical and widely used approach involves the nucleophilic ring-opening of epoxides with amines. nih.gov These foundational methods paved the way for the synthesis of a wide array of amino alcohol derivatives, allowing researchers to explore their chemical and biological potential. For instance, the structurally related compound norephedrine (B3415761) (2-amino-1-phenylpropan-1-ol) has been a subject of study for its sympathomimetic activity. nih.gov

As synthetic methodologies advanced, research shifted towards achieving greater control over the stereochemistry of the products. The two adjacent chiral centers in the 2-amino-1-arylpropan-1-ol scaffold mean that four stereoisomers are possible. Much of the historical and ongoing research has been dedicated to developing diastereoselective and enantioselective synthetic routes to isolate a single, desired stereoisomer, as the biological activity of such molecules is often dependent on their specific 3D structure. rsc.orgcapes.gov.br

Contemporary Research Challenges and Opportunities for this compound

Modern research on this compound and related compounds is characterized by a drive for efficiency, selectivity, and sustainability in chemical synthesis.

Opportunities: The opportunities presented by the 2-amino-1-arylpropan-1-ol scaffold are vast. In the field of catalysis, these chiral molecules and their derivatives are being explored as ligands for metal catalysts used in asymmetric reactions. westlake.edu.cnrsc.org The ability to synthesize novel amino alcohol ligands offers the potential to develop new catalytic systems with improved efficiency and selectivity. rsc.org

Furthermore, the scaffold continues to be a valuable starting point for the discovery of new bioactive compounds. Research has shown that derivatives of the broader 2-amino-1-arylpropan-1-ol class exhibit potential as antimalarial agents. nih.gov By systematically modifying the substituents on the aromatic ring and the amino alcohol backbone, researchers can create libraries of new compounds for screening against various diseases. Recent breakthroughs include chromium-catalyzed asymmetric cross-coupling reactions and the use of engineered amine dehydrogenases for the biosynthesis of chiral amino alcohols, highlighting the innovative approaches being taken to construct and utilize this important molecular framework. frontiersin.orgnih.govwestlake.edu.cn These advanced synthetic strategies open up new avenues for creating structurally diverse and complex molecules based on the this compound template for a range of scientific applications.

Structure

3D Structure

属性

IUPAC Name |

2-amino-1-(4-chlorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOCGMHUCZEAMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)Cl)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20946754 | |

| Record name | 2-Amino-1-(4-chlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23933-83-7 | |

| Record name | 4-Chloronorephedrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023933837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-(4-chlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 1 4 Chlorophenyl Propan 1 Ol and Its Stereoisomers

Classical Synthetic Approaches and Optimization Studies

Traditional methods for synthesizing 2-amino-1-(4-chlorophenyl)propan-1-ol often focus on creating the racemic mixture, which can then be resolved or used as is, depending on the application. These approaches are valued for their robustness and scalability.

Reduction of 2-Amino-1-(4-chlorophenyl)propan-1-one (B8736191) Derivatives

A principal route to this compound involves the reduction of the corresponding α-amino ketone, 2-amino-1-(4-chlorophenyl)propan-1-one. This transformation of a ketone to a secondary alcohol is a fundamental reaction in organic synthesis. Various reducing agents can be employed for this purpose, with the choice of agent influencing the reaction conditions and outcomes.

The precursor, 2-amino-1-(4-chlorophenyl)propan-1-one, can be synthesized through several established methods. One common approach is the Friedel-Crafts acylation of chlorobenzene (B131634) with propanoyl chloride, followed by α-bromination and subsequent reaction with an amine source. acs.org

| Reducing Agent | Typical Reaction Conditions | Selectivity |

| Sodium Borohydride (B1222165) (NaBH₄) | Methanol or ethanol, room temperature | Generally good for ketones |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, often at reduced temperatures | Very powerful, less selective, reduces many functional groups |

| Catalytic Hydrogenation (H₂/catalyst) | Varies with catalyst (e.g., Pd, Pt, Ni), pressure, and temperature | Can be highly selective |

Aldehyde-Based Condensation Reactions Involving 4-Chlorobenzaldehyde (B46862)

Another classical approach utilizes 4-chlorobenzaldehyde as a starting material. Condensation reactions, such as the Henry reaction (nitroaldol reaction), provide a powerful tool for carbon-carbon bond formation. wikipedia.orgorganic-chemistry.org In this method, 4-chlorobenzaldehyde is reacted with a nitroalkane, like nitroethane, in the presence of a base to form a β-nitro alcohol. wikipedia.orgencyclopedia.pub Subsequent reduction of the nitro group yields the desired amino alcohol. wikipedia.orgencyclopedia.pub

The Henry reaction is advantageous due to the versatility of the resulting β-nitro alcohol, which can be converted into other valuable intermediates. wikipedia.orgencyclopedia.pub The reaction is typically base-catalyzed, and a variety of bases, including alkali metal hydroxides and organic amines, can be utilized. wikipedia.org

A specific example involves the reaction of 4-chlorobenzaldehyde with 2-aminothiophenol, which has been studied in various solvents and under neat conditions. researchgate.net Additionally, aldol-type condensation reactions between 4-chlorobenzaldehyde and ketones have been explored. researchgate.net Another documented synthesis involves the reaction of 4-chlorobenzaldehyde with (R)-epichlorohydrin in the presence of ammonia (B1221849) to produce (R)-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol. chemicalbook.com

Catalytic Hydrogenation Strategies for this compound Synthesis

Catalytic hydrogenation offers a clean and efficient method for the synthesis of this compound. This technique can be applied in two main ways: the reduction of the ketone precursor, 2-amino-1-(4-chlorophenyl)propan-1-one, or the reduction of a nitroalkene intermediate derived from a Henry reaction. wikipedia.orgencyclopedia.pub

The choice of catalyst is crucial for the success of the hydrogenation. Common catalysts include palladium, platinum, and nickel-based systems. The reaction conditions, such as hydrogen pressure and temperature, are optimized to ensure complete conversion and minimize side reactions. For instance, the hydrogenation of prochiral diones has been investigated using supported noble metal catalysts. nih.gov Furthermore, catalytic hydrogenation has been successfully employed to produce optically active amino alcohols from amino acids in a cost-effective manner. umaine.edu

Asymmetric Synthesis of Enantiomerically Pure this compound

The synthesis of specific stereoisomers of this compound is of great interest, particularly for pharmaceutical applications where one enantiomer may exhibit the desired biological activity. Asymmetric synthesis aims to produce a single enantiomer in high purity, avoiding the need for resolving a racemic mixture.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in various asymmetric reactions, including aldol (B89426) condensations. wikipedia.orgsantiago-lab.comyoutube.com

In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to direct the stereoselective formation of the alcohol or amine group. scielo.org.mxresearchgate.netresearchgate.net For example, an achiral substrate can be covalently bonded to a chiral auxiliary, creating a diastereomeric intermediate that undergoes a stereoselective reaction. scielo.org.mx The auxiliary provides a predictable stereo-differentiated environment, leading to the preferential formation of one diastereomer. scielo.org.mx

| Chiral Auxiliary | Typical Application | Key Feature |

| Evans Oxazolidinones | Aldol reactions, alkylations | Highly effective in controlling stereochemistry |

| Camphorsultam | Various C-C bond-forming reactions | Derived from camphor, provides good stereocontrol |

| Pseudoephedrine | Alkylation of amides | Readily available and easily removed |

Enantioselective Catalytic Hydrogenation Utilizing Chiral Ligands

Enantioselective catalytic hydrogenation is a powerful technique for the synthesis of chiral molecules. acs.org This method involves the use of a transition metal catalyst complexed with a chiral ligand. acs.org The chiral ligand creates a chiral environment around the metal center, leading to the preferential hydrogenation of one face of the prochiral substrate. acs.orgwikipedia.org

For the synthesis of enantiomerically pure this compound, the asymmetric hydrogenation of 2-amino-1-(4-chlorophenyl)propan-1-one is a key strategy. acs.org A variety of chiral ligands, often phosphorus-based or diamine-based, have been developed for this purpose. acs.orgnih.gov The choice of ligand and metal catalyst is critical for achieving high enantioselectivity. acs.org For example, chiral tridentate ligands have been shown to be effective in the asymmetric hydrogenation of double bonds. acs.org The asymmetric transfer hydrogenation of α-aminoalkyl α'-chloromethyl ketones has been accomplished using chiral Rhodium complexes, yielding the desired amino alcohols with high diastereoselectivity. nih.gov

| Ligand Type | Metal | Substrate Type |

| BINAP | Ruthenium, Rhodium | Ketones, Olefins |

| TsDPEN | Rhodium, Ruthenium | Ketones, Imines |

| Chiral Diamines | Rhodium, Iridium | Imines, Ketones |

Diastereoselective Synthesis Methods

The synthesis of this compound, which has two chiral centers, can result in four stereoisomers, consisting of two pairs of enantiomers (erythro and threo diastereomers). Diastereoselective synthesis methods are crucial for selectively producing a desired diastereomer, which is often a critical factor in the compound's application, particularly in pharmaceuticals. These methods typically involve either substrate-controlled or reagent-controlled strategies to influence the stereochemical outcome of the reaction.

A common precursor for the synthesis is 1-(4-chlorophenyl)-1-oxopropan-2-one or related compounds. The diastereoselectivity is often established during the reduction of a carbonyl group adjacent to a newly formed chiral center or during the addition of a nucleophile to a chiral substrate.

One effective strategy involves the diastereoselective reduction of an α-amino ketone intermediate. The choice of reducing agent and reaction conditions can significantly influence the ratio of the resulting syn (erythro) and anti (threo) diastereomers. For instance, chelation-controlled reductions, often employing zinc borohydride, tend to favor the syn diastereomer. In this mechanism, the metal ion coordinates with both the carbonyl oxygen and the nitrogen of the amino group, creating a rigid cyclic intermediate that directs the hydride attack from the less hindered face. Conversely, non-chelating reducing agents, such as sodium borohydride under standard conditions, often lead to the anti diastereomer, governed by the Felkin-Anh model of steric control.

Another approach is the use of chiral auxiliaries. An achiral starting material can be reacted with a chiral auxiliary to form a diastereomeric intermediate. A subsequent stereoselective reaction, guided by the steric and electronic properties of the auxiliary, establishes the desired stereochemistry. The auxiliary is then removed to yield the enantiomerically enriched target compound. While effective, this method can be less atom-economical due to the need to add and remove the auxiliary group.

Diastereomeric salt formation is another technique used, although it is a resolution rather than a synthesis method. evitachem.com A racemic mixture of the amino alcohol is reacted with a chiral resolving agent, such as tartaric acid, to form two diastereomeric salts. evitachem.com These salts have different physical properties, such as solubility, allowing for their separation by crystallization. evitachem.com Once separated, the desired diastereomer of the amino alcohol can be recovered by removing the chiral acid. This method can achieve high diastereomeric excess (de), often around 95%. evitachem.com

| Method | Principle | Typical Selectivity | Advantages | Disadvantages |

| Chelation-Controlled Reduction | Use of chelating reducing agents (e.g., Zn(BH₄)₂) to form a rigid intermediate, directing hydride attack. | High syn (erythro) selectivity | Good to excellent diastereoselectivity. | Requires specific metal-coordinating substrates. |

| Non-Chelating Reduction (Felkin-Anh Control) | Use of non-chelating reducing agents (e.g., NaBH₄), where steric hindrance dictates the direction of attack. | High anti (threo) selectivity | Simple reagents and conditions. | Selectivity can be substrate-dependent. |

| Chiral Auxiliary | Covalent bonding of a chiral group to guide a stereoselective reaction. | High to excellent diastereoselectivity | Predictable and high levels of stereocontrol. | Multi-step process, lower atom economy. |

| Diastereomeric Salt Resolution | Separation of diastereomeric salts formed with a chiral acid (e.g., tartaric acid). evitachem.com | ~95% de evitachem.com | High purity of separated diastereomers. | A resolution technique, not a synthesis; 50% theoretical max yield for the desired enantiomer. |

Green Chemistry Principles in Synthetic Route Development for this compound

The integration of green chemistry principles into the synthesis of this compound is driven by the need to develop more sustainable and environmentally benign chemical processes. unibo.it These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ejcmpr.com

Solvent-Free Reaction Methodologies

A significant advancement in the green synthesis of related amino alcohols is the use of solvent-free reaction conditions, which directly addresses the environmental impact of volatile organic compounds (VOCs). nih.gov Mechanochemical synthesis, for instance, utilizes mechanical energy from high-energy ball milling to drive solid-state reactions, eliminating the need for bulk solvents. evitachem.com

For a structurally related compound, 2-amino-2-(4-chlorophenyl)propan-1-ol, a solvent-free mechanochemical process has been developed. evitachem.com This method involves milling 4-chlorobenzaldehyde with nitroethane and a solid base like calcium oxide. The reaction proceeds through a Henry condensation, followed by an in-situ reduction. evitachem.com This approach dramatically reduces waste and reaction time compared to traditional methods. evitachem.com

| Parameter | Traditional Solution-Phase Synthesis | Solvent-Free Mechanochemical Synthesis |

| Solvent | Organic Solvents (e.g., Methanol, THF) | None |

| Reaction Time | ~12 hours evitachem.com | ~2 hours evitachem.com |

| Yield | ~65% evitachem.com | ~88% evitachem.com |

| Waste | Significant solvent waste | Near-zero solvent waste (E-factor < 0.1) evitachem.com |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. anton-paar.com By directly coupling with polar molecules in the reaction mixture, microwave irradiation provides rapid and uniform heating, which can lead to dramatically reduced reaction times, increased yields, and enhanced product purity. nih.gov

In the context of synthesizing amino alcohols and their precursors, microwave irradiation can accelerate key steps such as condensation and cyclization reactions. mdpi.commdpi.com For example, the synthesis of intermediates for compounds like this compound can be significantly expedited. Reactions that might take several hours under conventional reflux can often be completed in a matter of minutes using a dedicated microwave reactor. anton-paar.com This not only saves energy but also minimizes the potential for side reactions and thermal decomposition of products. nih.gov

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Heating Mechanism | Conduction and convection (indirect) | Direct dielectric heating |

| Reaction Time | Hours evitachem.com | Minutes anton-paar.comnih.gov |

| Energy Efficiency | Lower | Higher |

| Yield | Often lower to moderate evitachem.com | Often higher ajgreenchem.com |

| Side Reactions | More prevalent due to prolonged heating | Reduced due to shorter reaction times |

Atom Economy Considerations in this compound Production

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Synthetic routes with high atom economy are inherently less wasteful.

When synthesizing specific stereoisomers of this compound, the choice of strategy has a profound impact on atom economy. For example, classical resolution via diastereomeric salt formation, while effective at separating stereoisomers, has a maximum theoretical yield of 50% for the desired enantiomer, with the other 50% being an undesired byproduct. This inherently low atom economy is a significant drawback.

In contrast, asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of the desired enantiomer from a prochiral substrate, is far more atom-economical. evitachem.com Modern asymmetric transfer hydrogenation methods can produce the target stereoisomer in high yield and with excellent enantiomeric excess (>98% ee). evitachem.com These catalytic methods avoid the use of stoichiometric chiral auxiliaries or resolving agents, leading to a significant reduction in waste by 30-40% compared to resolution techniques. evitachem.com

Chemical Transformations and Derivatization Strategies of 2 Amino 1 4 Chlorophenyl Propan 1 Ol

Functional Group Interconversions at the Alcohol Moiety

The secondary alcohol group in 2-amino-1-(4-chlorophenyl)propan-1-ol is a key site for functional group interconversions, primarily through oxidation and subsequent reduction reactions.

Further Reduction Pathways of Derived Compounds

The ketone derivative, 1-(4-chlorophenyl)-1-oxopropan-2-amine, can undergo further reduction. This reduction can either regenerate the parent amino alcohol or lead to other reduced products. The stereochemical outcome of the reduction is often a key consideration.

Reduction of the carbonyl group back to a hydroxyl group can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are common choices. The choice of reducing agent and reaction conditions can influence the stereoselectivity of the reduction, potentially leading to different diastereomers of the original amino alcohol. acs.org The reduction of cathinone (B1664624) and its analogs can result in the formation of ephedrine and pseudoephedrine-type structures, highlighting the importance of stereocontrol in these reactions. nih.gov

Reactions Involving the Amine Group

The primary amine group in this compound is a nucleophilic center that readily participates in a variety of reactions, including acylation, alkylation, and cyclization.

Acylation and Alkylation Reactions for Amine Functionalization

The primary amine can be readily acylated using acyl chlorides or acid anhydrides to form the corresponding amides. chemguide.co.ukresearchgate.net This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. N-acylation can also be achieved using milder reagents like acetonitrile in the presence of a catalyst. mdpi.com

Alkylation of the amine group can be accomplished using alkyl halides. researchgate.net Mono-alkylation can be favored by using a stoichiometric amount of the alkylating agent, while the use of an excess can lead to di-alkylation. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for N-alkylation. nih.gov

| Reaction Type | Reagent Examples | Product Type |

| N-Acylation | Acetyl chloride, Acetic anhydride, Benzoyl chloride | N-acyl derivatives (Amides) |

| N-Alkylation | Methyl iodide, Benzyl bromide, Alkyl triflates | N-alkyl and N,N-dialkyl derivatives |

| Reductive Amination | Aldehydes/Ketones with a reducing agent (e.g., NaBH3CN) | N-alkyl derivatives |

Cyclization Reactions for Heterocycle Formation

The 1,2-aminoalcohol functionality in this compound is a valuable precursor for the synthesis of various heterocyclic compounds, most notably oxazolidines and imidazolines.

Oxazolidine Formation: Condensation of 1,2-aminoalcohols with aldehydes or ketones leads to the formation of oxazolidine rings. wikipedia.org This reaction is often reversible and can be catalyzed by acids. The stereochemistry of the starting amino alcohol can be transferred to the newly formed heterocyclic ring.

Imidazoline Formation: Imidazolines can be synthesized from 1,2-aminoalcohols through a multi-step process that typically involves acylation of the amine, oxidation of the alcohol to a ketone, formation of an imine, and subsequent cyclization. researchgate.net Other methods include the reaction of 1,2-diamines (which can be derived from 1,2-aminoalcohols) with aldehydes. organic-chemistry.org

Modifications on the 4-Chlorophenyl Ring

The 4-chlorophenyl ring can undergo electrophilic and nucleophilic aromatic substitution reactions, although the presence of the chloro substituent and the amino alcohol side chain influences the reactivity and regioselectivity of these transformations.

Exploratory Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. The substituent groups already present on the ring influence both the rate of reaction (reactivity) and the position of the new substituent (regioselectivity).

The phenyl ring of this compound has two types of substituents to consider: the chloro group and the 2-amino-1-hydroxypropyl side chain.

Chloro Group: Halogens are deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles than benzene. However, they are ortho-, para-directing, meaning they direct incoming electrophiles to the positions adjacent and opposite to themselves.

2-Amino-1-hydroxypropyl Group: Alkyl groups are generally activating and ortho-, para-directing. The presence of the amino and hydroxyl groups further influences the electronic properties of the ring.

The combination of these directing effects would lead to a mixture of products in an electrophilic aromatic substitution reaction. For instance, in a nitration reaction, the nitro group could be directed to the positions ortho or meta to the chloro group, and ortho to the amino alcohol side chain. This lack of regioselectivity makes such reactions synthetically challenging and often results in complex product mixtures that are difficult to separate. For this reason, exploratory electrophilic aromatic substitution reactions on this compound are not commonly employed for the synthesis of specific, well-defined derivatives.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position on Phenyl Ring | Directing Effect of Chloro Group | Directing Effect of Side Chain | Predicted Outcome |

| Ortho to Chloro | Favored | Disfavored (steric hindrance) | Minor product |

| Meta to Chloro | Disfavored | Favored | Major product |

Utility as a Precursor for Complex Organic Molecules

Despite the challenges associated with modifying its aromatic ring, this compound is a valuable precursor for the synthesis of more complex organic molecules, particularly a class of synthetic cathinones. nih.gov The primary and secondary alcohol functional groups are readily transformed to create new derivatives.

A significant application of this compound is in the synthesis of 4-chloromethcathinone (4-CMC), a synthetic cathinone. nih.gov This transformation involves two key steps:

Oxidation of the Secondary Alcohol: The secondary alcohol group is oxidized to a ketone. This can be achieved using various oxidizing agents, such as chromate-based reagents or, under milder conditions, Swern or Dess-Martin oxidation.

N-Methylation of the Primary Amine: The primary amine is converted to a secondary amine through N-methylation. This can be accomplished via reductive amination with formaldehyde and a reducing agent like sodium borohydride or through reaction with a methylating agent such as methyl iodide.

These transformations highlight the utility of this compound as a building block in organic synthesis, providing a scaffold that can be readily modified to produce a variety of derivatives.

Table 3: Synthetic Transformations of this compound

| Functional Group | Transformation | Reagents | Product Class |

| Secondary Alcohol | Oxidation | PCC, Swern Oxidation, Dess-Martin Periodinane | Ketones (e.g., Cathinone derivatives) |

| Primary Amine | N-Methylation | Formaldehyde/NaBH₄, Methyl Iodide | N-methylated amines |

Advanced Spectroscopic and Crystallographic Characterization in Research on 2 Amino 1 4 Chlorophenyl Propan 1 Ol

Elucidation of Molecular Structure using Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 2-Amino-1-(4-chlorophenyl)propan-1-ol, ¹H and ¹³C NMR spectroscopy provide definitive evidence for its atomic framework.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the 4-chlorophenyl ring typically appear as a set of doublets in the downfield region (approximately 7.0-7.5 ppm) due to the ortho- and meta-coupling. libretexts.org The proton attached to the carbinol carbon (CH-OH) would resonate as a doublet around 4.5-5.0 ppm, coupled to the adjacent methine proton. The proton of the neighboring CH-NH₂ group would appear as a multiplet, further upfield. The methyl (CH₃) group protons would exhibit a doublet in the aliphatic region (around 0.9-1.2 ppm), coupled to the adjacent methine proton. docbrown.info The protons of the amino (NH₂) and hydroxyl (OH) groups are often observed as broad singlets and their chemical shifts can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The 4-chlorophenyl ring will show four distinct signals: one for the carbon bearing the chlorine atom (ipso-carbon), one for the carbon attached to the propanol (B110389) side chain, and two for the ortho- and meta-carbons. The carbinol carbon (CH-OH) is expected to resonate in the range of 70-80 ppm, while the carbon bearing the amino group (CH-NH₂) would appear around 50-60 ppm. docbrown.info The methyl carbon (CH₃) signal is found in the most upfield region of the spectrum. docbrown.info Advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established chemical shift ranges for similar functional groups and structures. libretexts.orgdocbrown.info

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic CH (ortho to C-OH) | 7.3-7.5 (d) | 128-129 |

| Aromatic CH (meta to C-OH) | 7.2-7.4 (d) | 127-128 |

| Aromatic C-Cl | - | 132-134 |

| Aromatic C-(CHOH) | - | 140-142 |

| CH-OH | 4.5-5.0 (d) | 70-80 |

| CH-NH₂ | 3.0-3.5 (m) | 50-60 |

| CH₃ | 0.9-1.2 (d) | 15-20 |

| NH₂ | variable (br s) | - |

| OH | variable (br s) | - |

Vibrational Spectroscopy (FT-IR, Raman, VCD) for Conformational Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR), Raman, and Vibrational Circular Dichroism (VCD), are powerful tools for investigating the conformational properties and functional groups of this compound.

FT-IR and Raman Spectroscopy: The FT-IR and Raman spectra exhibit characteristic bands corresponding to the vibrational modes of the molecule's functional groups. benthamopen.com Key vibrational frequencies include:

O-H and N-H Stretching: Broad bands in the region of 3200-3600 cm⁻¹ are characteristic of the hydroxyl (O-H) and amino (N-H) group stretching vibrations, often broadened by hydrogen bonding. nist.gov

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations typically produce signals in the 1450-1600 cm⁻¹ region. benthamopen.com

C-O Stretching: The C-O stretching of the alcohol group gives a strong band in the 1050-1200 cm⁻¹ range.

C-Cl Stretching: A band corresponding to the C-Cl stretch is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring and the carbon backbone, complementing the information from FT-IR. nih.govnih.gov Analysis of these spectra can reveal details about intermolecular interactions and the local environment of the functional groups. rsc.org

Vibrational Circular Dichroism (VCD): As a chiral molecule, this compound is amenable to VCD analysis. VCD measures the differential absorption of left and right circularly polarized infrared light, providing detailed information about the three-dimensional structure and absolute configuration of chiral molecules in solution. nih.govru.nl For related ephedrine-type molecules, VCD spectra, particularly in the OH- and NH-stretching regions, are highly sensitive to the various stable conformers that exist due to intramolecular hydrogen bonding. nih.gov By comparing experimental VCD spectra with those predicted from quantum chemical calculations for different stereoisomers and conformers, the absolute configuration and the predominant solution-state conformation can be determined. nih.govyoutube.com

Table 2: Characteristic Vibrational Frequencies for this compound Frequency ranges are based on established group frequencies and data from analogous compounds. nist.govspectrabase.comnist.gov

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| O-H / N-H stretch | FT-IR | 3200 - 3600 (broad) |

| Aromatic C-H stretch | FT-IR, Raman | 3000 - 3100 |

| Aliphatic C-H stretch | FT-IR, Raman | 2850 - 3000 |

| Aromatic C=C stretch | FT-IR, Raman | 1450 - 1600 |

| C-O stretch | FT-IR | 1050 - 1200 |

| C-Cl stretch | FT-IR, Raman | 600 - 800 |

Mass Spectrometry Analysis for Structural Confirmation and Fragmentation Studies

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of this compound and to study its fragmentation pathways for structural confirmation. The monoisotopic mass of the neutral molecule (C₉H₁₂ClNO) is 185.06075 Da. uni.lu

In a typical mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 185. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion, with a significant M+2 peak ([M+2]⁺) at m/z 187, approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope. miamioh.edu

Common fragmentation pathways for amino alcohols include alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen or oxygen atom. libretexts.orgdocbrown.info For this compound, two primary alpha-cleavage fragmentations are expected:

Cleavage between the carbinol carbon and the adjacent methine carbon, leading to the formation of a [CH(OH)C₆H₄Cl]⁺ ion.

Cleavage on the other side of the amino-bearing carbon, resulting in the formation of a [CH(NH₂)CH₃]⁺ ion with an m/z of 44.

Another common fragmentation is the loss of a water molecule ([M-H₂O]⁺), which is predicted to have an m/z of 168.05801 for the protonated molecule. uni.lu Analysis of these fragmentation patterns provides strong corroborative evidence for the proposed structure. docbrown.info

Table 3: Predicted Mass-to-Charge Ratios (m/z) for Adducts of this compound Data based on predicted values for the protonated molecule. uni.lu

| Adduct / Fragment | Formula | Predicted m/z |

| Protonated Molecule | [M+H]⁺ | 186.06803 |

| Sodium Adduct | [M+Na]⁺ | 208.04997 |

| Potassium Adduct | [M+K]⁺ | 224.02391 |

| Loss of Water | [M+H-H₂O]⁺ | 168.05801 |

| Neutral Molecule Ion | [M]⁺ | 185.06020 |

X-ray Single Crystal Diffraction for Absolute Configuration Determination

X-ray single-crystal diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, including its absolute configuration. frontiersin.org For a chiral molecule like this compound, which has two stereogenic centers, this technique can unambiguously establish the relative and absolute stereochemistry (e.g., (1R,2S) or (1S,2R)).

The process involves growing a suitable single crystal of the compound or a derivative, such as its hydrochloride salt. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density within the crystal lattice. This model reveals the precise spatial coordinates of each atom, bond lengths, bond angles, and torsional angles.

To determine the absolute configuration, anomalous dispersion effects are utilized. When heavy atoms (like chlorine) are present, their interaction with X-rays is slightly different for the two enantiomers, allowing for the correct assignment of the absolute stereochemical arrangement. nih.gov The resulting crystallographic data provides an unequivocal structural proof and serves as a benchmark for validating the results from spectroscopic and computational methods. frontiersin.org

Spectroscopic Characterization of Derived Salts and Complexes

The spectroscopic properties of this compound can be modulated by forming salts or metal complexes. The characterization of these derivatives provides further insight into the molecule's reactivity and coordination behavior.

Derived Salts: The formation of an acid addition salt, such as the hydrochloride (HCl) salt, is common for amino-containing compounds to improve their crystallinity and stability. uni.lunist.gov Upon protonation of the amino group to form an ammonium (B1175870) salt (-NH₃⁺), significant changes are observed in the spectra:

NMR: The chemical shifts of protons and carbons near the newly formed ammonium center are shifted downfield due to the electron-withdrawing effect of the positive charge.

FT-IR: The N-H stretching vibrations of the primary amine are replaced by the characteristic broad N-H⁺ stretching bands of the ammonium group, often appearing in the 2400-3200 cm⁻¹ range and overlapping with O-H stretches.

Metal Complexes: The amino and hydroxyl groups of this compound can act as ligands, coordinating to metal centers to form metal complexes. researchgate.net The coordination can occur in a monodentate fashion (through either N or O) or as a bidentate chelating ligand. mdpi.comaristonpubs.com The formation of such complexes is evidenced by significant shifts in spectroscopic signals:

FT-IR: Coordination to a metal ion typically shifts the C-O and N-H stretching frequencies. New bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations may also appear at lower frequencies (typically < 600 cm⁻¹). orientjchem.org

UV-Vis: The formation of a metal complex can give rise to new electronic transitions, such as d-d transitions or ligand-to-metal charge transfer (LMCT) bands, resulting in color changes and new absorption peaks in the UV-Visible spectrum. aristonpubs.com

NMR: The coordination to a paramagnetic metal ion can lead to significant broadening and shifting of NMR signals, while coordination to a diamagnetic metal ion results in predictable shifts based on the electronic and geometric changes upon complexation. kpi.ua

Computational Chemistry and Molecular Modeling Studies of 2 Amino 1 4 Chlorophenyl Propan 1 Ol

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and stability of molecules. For 2-Amino-1-(4-chlorophenyl)propan-1-ol, these calculations provide insights into its fundamental properties.

DFT studies, often employing functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can be used to optimize the molecular geometry and determine its electronic properties. nih.gov These calculations can reveal the distribution of electron density, with findings often indicating that heteroatoms like nitrogen and sulfur carry significant negative charges, marking them as potential sites for interaction with metal ions. semanticscholar.org The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides a measure of the molecule's stability and reactivity.

Ab initio calculations, while computationally more intensive, offer a high level of theory for structural and electronic property prediction. semanticscholar.org These methods can be used to calculate thermodynamic functions and atomic charges, further characterizing the molecule's stability and potential for intermolecular interactions. semanticscholar.org

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Method |

| pKa | 11.86 ± 0.45 | Not Specified guidechem.com |

| XlogP | 1.5 | Not Specified uni.lu |

| Monoisotopic Mass | 185.06075 Da | Not Specified uni.lu |

This table is generated based on available data and may not be exhaustive.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying the stable arrangements of its atoms and the energy barriers between them. This creates an energy landscape that maps the molecule's flexibility and preferred shapes.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in pharmacology for understanding how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme. nih.govnih.gov

In the context of this compound, docking simulations can be performed against various biological targets to hypothesize its potential mechanism of action. guidechem.com The process involves generating a set of possible conformations of the ligand and fitting them into the binding site of the target protein. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. These simulations can highlight key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Before a compound can be considered for pharmaceutical development, its ADME properties—Absorption, Distribution, Metabolism, and Excretion—must be evaluated. In silico methods provide a rapid and cost-effective way to predict these properties. nih.gov

Various computational models and web-based tools can predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.govnih.gov These predictions are based on the molecule's structural features and physicochemical properties, such as its lipophilicity (logP) and molecular weight. For this compound, these predictions can help to assess its drug-likeness and potential pharmacokinetic profile.

Table 2: Predicted ADME Properties

| Property | Prediction |

| Blood-Brain Barrier Penetration | Varies based on specific model |

| Skin Permeability | Varies based on specific model |

| Enzyme Inhibition | Possible, dependent on target |

| Bioavailability Score | Varies based on specific model |

This table presents a general overview of predictable properties; specific values require dedicated in silico analysis.

Computational Toxicology and Pharmacokinetic Property Assessment

Computational toxicology utilizes mathematical and computer-based models to predict the potential adverse effects of chemicals on human health and the environment. nih.gov This field aims to understand the mechanisms of toxicity and predict harmful effects. nih.gov

For this compound, computational toxicology tools can be used to screen for potential toxicities, such as mutagenicity or carcinogenicity, by comparing its structural features to those of known toxicants. scribd.com These methods often rely on Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with toxicological endpoints. nih.gov

Pharmacokinetic properties, which describe the journey of a drug through the body, can also be assessed computationally. These models can predict how the compound will be absorbed, distributed to different tissues, metabolized, and ultimately excreted.

Molecular Dynamics Simulations for Dynamic Behavior of this compound Systems

While molecular docking provides a static picture of ligand-target interactions, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of atoms and molecules over time, providing insights into the flexibility of the ligand and its target, as well as the stability of their complex. nih.gov

For a system containing this compound and a target protein, an MD simulation can reveal how the ligand settles into the binding pocket, the conformational changes that occur in both the ligand and the protein upon binding, and the key interactions that are maintained over the simulation time. nih.gov These simulations are computationally intensive but provide a more realistic representation of the biological environment. nih.gov

Structure Activity Relationship Sar Investigations Within the 2 Amino 1 4 Chlorophenyl Propan 1 Ol Class

Stereochemical Influence on Biological Interactions

The presence of two chiral centers in 2-Amino-1-(4-chlorophenyl)propan-1-ol gives rise to four possible stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). Stereochemistry plays a pivotal role in the biological activity of many phenylpropanolamine derivatives, as the three-dimensional arrangement of atoms dictates how the molecule fits into and interacts with specific binding sites on biological macromolecules like receptors and enzymes.

The differential activity of stereoisomers is a well-established principle. For instance, in related compounds, the stereoconfiguration significantly influences the potency and selectivity of action. It is highly probable that the individual stereoisomers of this compound exhibit distinct biological activities. The precise orientation of the hydroxyl and amino groups, as well as the 4-chlorophenyl moiety, is critical for optimal interaction with target proteins. For example, one enantiomer might display a higher affinity for a particular receptor subtype compared to its mirror image.

Impact of Aromatic Substitutions on Biological Activity Profiles

The nature and position of substituents on the phenyl ring are major determinants of the pharmacological properties of phenylpropanolamine compounds. In this compound, the chlorine atom at the para-position (position 4) of the phenyl ring significantly influences its electronic and lipophilic character.

The introduction of a halogen, such as chlorine, can affect a molecule's ability to cross biological membranes and can also lead to specific electronic interactions, such as halogen bonding, within a receptor's binding pocket. SAR studies on related compounds often reveal that the size, electronegativity, and position of the substituent are critical. For example, moving the chloro group to the ortho- or meta-position, or replacing it with other electron-withdrawing or electron-donating groups, would be expected to produce compounds with different activity profiles. Research on other chloro-substituted compounds has shown that such modifications can significantly alter antibacterial or other biological activities. nih.gov

| Substituent at Position 4 | Electronic Effect | Predicted Impact on Lipophilicity | Potential Change in Biological Activity |

|---|---|---|---|

| -Cl (Chloro) | Electron-withdrawing | Increased | Baseline activity for comparison |

| -F (Fluoro) | Electron-withdrawing | Slightly Increased | May alter binding affinity and metabolic stability |

| -Br (Bromo) | Electron-withdrawing | Significantly Increased | Potential for increased potency or altered selectivity |

| -CH3 (Methyl) | Electron-donating | Increased | May shift activity towards different receptor subtypes |

| -OCH3 (Methoxy) | Electron-donating | Slightly Increased | Could alter metabolic pathways and receptor interactions |

Role of the Propanol (B110389) Backbone in Molecular Recognition

The propanolamine (B44665) backbone, consisting of a three-carbon chain with a hydroxyl (-OH) group at the benzylic position (C1) and an amino (-NH2) group at C2, is a fundamental pharmacophore for this class of compounds. This structural motif is common to many biologically active molecules that interact with adrenergic and other receptor systems.

The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in a receptor's binding site. Similarly, the amino group, which is typically protonated at physiological pH, can form strong ionic and hydrogen bonds. The spatial relationship between the phenyl ring, the hydroxyl group, and the amino group is critical for proper orientation within the binding pocket and for initiating a biological response. Studies on similar molecules, like propranolol, have highlighted the importance of the propanolamine side chain for receptor binding. nih.gov

Comparative SAR Studies with Related Chloro-Substituted Phenylpropanolamines

To better understand the SAR of this compound, it is informative to compare it with other chloro-substituted phenylpropanolamines. For example, the position of the chloro substituent can have a profound effect on activity. A comparative analysis might involve synthesizing and testing analogues with the chlorine at the ortho- or meta-positions of the phenyl ring.

Furthermore, comparison with compounds where the propanolamine side chain is altered can provide valuable insights. For instance, changing the position of the amino or hydroxyl group, or modifying the alkyl chain length, can drastically affect biological activity. Studies on related structures, such as chloro-substituted cathinones or other phenylpropanolamine derivatives, can help to build a more comprehensive picture of the SAR for this chemical class. uni.lu

| Compound | Structural Difference from this compound | Predicted Effect on Activity |

|---|---|---|

| 2-Amino-1-(2-chlorophenyl)propan-1-ol | Ortho-chloro substitution | Steric hindrance may reduce binding affinity |

| 2-Amino-1-(3-chlorophenyl)propan-1-ol | Meta-chloro substitution | Altered electronic and steric profile, potentially changing receptor selectivity |

| 1-Amino-1-(4-chlorophenyl)propan-2-ol | Isomeric backbone (amino and hydroxyl groups swapped) | Likely significant change in binding mode and activity |

| 2-Amino-1-(4-chlorophenyl)ethan-1-ol | Shorter (ethanol) backbone | May alter the distance between key interacting groups, affecting potency |

Development of SAR Models for Predictive Purposes

The data generated from SAR studies can be used to develop predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. These computational models aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

For the this compound class, a QSAR model could be developed by synthesizing a library of analogues with systematic variations in their structure (e.g., different aromatic substituents, modified backbones) and measuring their biological activity. The resulting data would then be used to derive a model that could predict the activity of novel, unsynthesized compounds. Such models are invaluable tools in modern drug discovery, enabling the prioritization of synthetic efforts towards molecules with the highest predicted potency and most desirable properties. The development of such models often involves sophisticated computational chemistry techniques and statistical analysis.

Applications of 2 Amino 1 4 Chlorophenyl Propan 1 Ol As a Research Synthon and Chiral Building Block

Synthesis of Advanced Pharmaceutical Intermediates

2-Amino-1-(4-chlorophenyl)propan-1-ol serves as a crucial intermediate in organic synthesis reactions, particularly in the field of medicine for the synthesis of drugs. chembk.com The chiral 1,2-amino alcohol functionality is a key structural motif present in a number of pharmaceutical drugs. acs.org The synthesis of enantiomerically pure amino alcohols is a significant challenge in organic synthesis, making compounds like this compound valuable starting materials. acs.org

Its utility is demonstrated in its role as a precursor for more complex molecules that are, in turn, intermediates for active pharmaceutical ingredients (APIs). For example, derivatives of this compound can be used to construct the core structures of various therapeutic candidates. The synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, an intermediate for potential new drugs, can be achieved through a multi-step process starting from related precursors. google.com The inherent chirality of this compound is often leveraged to produce enantiomerically pure downstream products, which is critical as the biological activity of a drug often depends on its specific stereochemistry. acs.orgevitachem.com

Development of Novel Heterocyclic Compounds

The structure of this compound is well-suited for the construction of heterocyclic ring systems, which are foundational to a vast number of pharmaceuticals. nih.govnih.gov Heterocyclic compounds are known to possess a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. scielo.br

One notable application is in the synthesis of substituted 4-aryltetrahydrothieno[2,3-c]pyridines. nih.gov This is achieved through an acid-catalyzed cyclization of 1-aryl-2-[(2-thienylmethyl)amino]ethanol derivatives, which can be prepared from amino alcohols like this compound. nih.gov Similarly, it can be used as a scaffold to create derivatives of 1,3,4-oxadiazole (B1194373) and piperidine, both of which are important heterocyclic cores in medicinal chemistry. scielo.br The synthesis of novel 2-amino-4-aryl-pyrimidine derivatives has also been explored, showcasing the versatility of amino-containing building blocks in generating diverse heterocyclic libraries for drug discovery. rsc.org

The general strategy often involves the reaction of the amino or hydroxyl group of the parent compound to build out the heterocyclic ring. For instance, condensation reactions with diketones or other bifunctional reagents can lead to the formation of complex ring systems. nih.gov

Application in Asymmetric Catalysis as a Chiral Ligand Precursor

A significant application of this compound lies in the field of asymmetric catalysis, where it serves as a precursor to chiral ligands. evitachem.comdicp.ac.cn Chiral ligands are essential for controlling the stereochemical outcome of metal-catalyzed reactions, enabling the synthesis of single-enantiomer products. mdpi.comnih.gov Amino acids and amino alcohols are readily available biomolecules that can be effectively used as chiral ligands for transition metal catalysis. mdpi.com

Ligands derived from chiral amino alcohols, often classified as P,N ligands or N,N-ligands, have been successfully used in various catalytic processes. dicp.ac.cnnih.gov For example, [2.2]paracyclophane-derived oxazole-pyrimidine ligands, synthesized from chiral aminophenols, have been applied in the nickel-catalyzed asymmetric 1,2-reduction of α,β-unsaturated ketones, yielding chiral allylic alcohols with high enantioselectivity. dicp.ac.cn The rigid structure of these ligands helps create a well-defined chiral environment around the metal center, leading to effective stereocontrol. dicp.ac.cn

The development of chiral ligands from amino alcohols has been a focus of research to catalyze reactions such as the enantioselective addition of diethylzinc (B1219324) to aldehydes and the asymmetric reduction of ketones. acs.orgresearchgate.net The performance of these catalytic systems is often evaluated based on yield and enantiomeric excess (ee), which measures the purity of the desired enantiomer.

| Catalyst System | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Ru(II)-TsDPEN | Asymmetric Transfer Hydrogenation | 92 | >98 | evitachem.com |

| NHC-organocatalyst | Asymmetric Reductive Amination | 85 | 95 | evitachem.com |

| Chiral Rh-phosphine complex | Asymmetric Transfer Hydrogenation | 78 | 97 | evitachem.com |

| [2.2]paracyclophane-derived oxazole-pyrimidine ligands with Nickel | Asymmetric 1,2-reduction of α,β-unsaturated ketones | Up to 99 | Up to 99 | dicp.ac.cn |

Research into Potential Biological Activities of Derived Structures (e.g., neurological, pain management, antidepressant, anticancer)

Derivatives of this compound have been the subject of research to explore their potential biological activities across various therapeutic areas.

Antidepressant Activity: A series of substituted 4-aryltetrahydrothieno[2,3-c]pyridines, synthesized from related 1-aryl-2-[(2-thienylmethyl)amino]ethanol precursors, were evaluated for their antidepressant properties. nih.gov Their activity was assessed by their ability to inhibit the uptake of neurotransmitters like norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT). nih.gov Several of these compounds demonstrated significant inhibition of neurotransmitter uptake, with some showing selectivity for either NE or 5-HT. nih.gov

Anticancer Activity: Numerous studies have focused on synthesizing and evaluating derivatives of related structures for their anticancer potential.

Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. nih.gov

A series of thiazole (B1198619) derivatives were synthesized and screened for cytotoxic activity against the Leukemia HL-60 cell line, with some compounds showing promising antitumor activity. researchgate.net

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been identified as potential anticancer candidates, with some compounds reducing the viability of A549 lung cancer cells by 50%. mdpi.com

Novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid have shown potent cytotoxic activity against MCF-7 and HeLa cancer cell lines. rsc.org

β-Phenylalanine derivatives containing sulphonamide and azole moieties have been investigated as antiproliferative candidates in lung cancer models, with some showing efficacy in drug-resistant cells. mdpi.com

Oxadiazole-linked aryl phenol (B47542) analogues have also been synthesized and evaluated for their anticancer activity against a panel of cancer cell lines. nih.gov

| Derivative Class | Target Activity | Key Findings | Reference |

|---|---|---|---|

| 4-Aryltetrahydrothieno[2,3-c]pyridines | Antidepressant | Inhibition of norepinephrine and serotonin uptake. | nih.gov |

| 1,2,4-Triazole Derivatives | Anticancer | Active against glioblastoma cell lines. | nih.gov |

| Thiazole Derivatives | Anticancer | Cytotoxic activity against Leukemia HL-60 cells. | researchgate.net |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Anticancer | Reduced viability of A549 lung cancer cells. | mdpi.com |

| 2-Amino-4-aryl-pyrimidine derivatives | Anticancer | Potent activity against MCF-7 and HeLa cells. | rsc.org |

| β-Phenylalanine derivatives | Anticancer | Effective in lung cancer models, including drug-resistant types. | mdpi.com |

Role in the Synthesis of Radiopharmaceuticals for Research

The synthesis of radiopharmaceuticals, particularly for Positron Emission Tomography (PET), is a critical area of medical research. iaea.org These compounds are labeled with short-lived radioactive isotopes, such as Fluorine-18 (¹⁸F), and are used for diagnostic imaging in oncology, neurology, and cardiology. iaea.org The synthesis of these labeled compounds is time-sensitive and requires precursors that can be efficiently and rapidly converted into the final radiopharmaceutical product. iaea.org

While direct examples of this compound being used for a specific, clinically approved radiopharmaceutical are not prominent, its structural features make it a relevant precursor for research in this area. The amino alcohol moiety is a versatile functional group that can be modified to attach chelating agents for radiometals or to serve as a site for introducing radioisotopes like ¹⁸F. nih.gov For example, the synthesis of [¹⁸F]FDG, a widely used PET tracer, involves the nucleophilic substitution of a precursor molecule with [¹⁸F]fluoride. iaea.org Similarly, precursors for other radiotracers, such as [¹⁸F]fluoroestradiol, are designed to have a leaving group that can be readily displaced by the radioisotope. iaea.org The development of peptide-based radiopharmaceuticals also relies on bifunctional chelators (BFCAs) that are coupled to peptides, a process where amino-containing synthons could play a role. nih.gov Therefore, this compound and its derivatives represent a class of compounds that could be investigated for the development of novel precursors for PET imaging agents.

常见问题

Q. What are the optimal synthetic routes for 2-Amino-1-(4-chlorophenyl)propan-1-ol, and how do reaction parameters affect enantiomeric purity?

Methodological Answer: The synthesis of this compound typically involves reductive amination of 4-chlorophenylpropan-1-one with ammonia or a protected amine precursor. Key factors influencing enantiomeric purity include:

- Catalyst Choice : Asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) can enhance stereocontrol.

- Solvent Systems : Polar aprotic solvents (e.g., THF or methanol) improve solubility of intermediates, while additives like acetic acid may stabilize reactive species.

- Temperature Control : Lower temperatures (0–5°C) reduce racemization during deprotection steps.

Comparative studies with fluorophenyl analogs (e.g., (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol) suggest that electron-withdrawing substituents (Cl vs. F) may alter reaction kinetics due to differences in steric and electronic effects .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting NMR data be resolved?

Methodological Answer:

- NMR Spectroscopy : - and -NMR are critical for structural elucidation. Overlapping signals in aromatic regions (due to the 4-chlorophenyl group) can be resolved using 2D techniques (e.g., COSY, HSQC).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula and detects impurities.

- IR Spectroscopy : Identifies functional groups (e.g., -NH at ~3350 cm, -OH at ~3200 cm).

For conflicting data, cross-validation with HPLC (using retention times from analogs, as in Pharmacopeial Forum methods) is recommended .

Advanced Research Questions

Q. How does the 4-chlorophenyl substituent influence the compound’s reactivity compared to its 4-fluorophenyl analog?

Methodological Answer: The electronic and steric effects of the 4-chlorophenyl group significantly impact reactivity:

- Electronic Effects : Chlorine’s stronger electron-withdrawing nature (compared to fluorine) increases the acidity of the hydroxyl group, facilitating nucleophilic substitution or esterification reactions.

- Steric Effects : The larger van der Waals radius of Cl may hinder access to the amino group in catalytic reactions.

Comparative studies with fluorophenyl analogs (e.g., (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol) show that Cl substitution reduces solubility in polar solvents by ~20% due to increased hydrophobicity .

Q. Table 1: Substituent Effects on Physicochemical Properties

| Property | 4-Chlorophenyl Derivative | 4-Fluorophenyl Derivative |

|---|---|---|

| LogP (Predicted) | 1.85 | 1.42 |

| pKa (NH) | 9.3 | 9.1 |

| Melting Point (°C) | 145–148 | 132–135 |

Q. What strategies are effective for resolving racemic mixtures of this compound in pharmacological studies?

Methodological Answer:

- Chiral Chromatography : Use of cellulose-based chiral columns (e.g., Chiralpak IC) with hexane:isopropanol gradients achieves baseline separation (resolution >1.5).

- Diastereomeric Salt Formation : Co-crystallization with chiral acids (e.g., L-tartaric acid) exploits differences in solubility.

- Enzymatic Resolution : Lipases or esterases selectively modify one enantiomer.

Evidence from stereochemically complex analogs (e.g., (1R*,2R*)-1-(4-Chlorophenyl)-4-dimethylamino-1-(3-methoxy-2-naphthyl)-2-(1-naphthyl)butan-2-ol) highlights the importance of temperature control during crystallization to prevent racemization .

Q. How can computational modeling predict the biological activity of this compound analogs?

Methodological Answer:

- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies potential binding modes to target receptors (e.g., adrenergic receptors).

- QSAR Models : Quantitative structure-activity relationship (QSAR) analyses correlate substituent effects (e.g., Cl vs. CF) with activity.

- MD Simulations : Molecular dynamics (MD) assess conformational stability in aqueous environments.

Data from fluorophenyl analogs suggest that chlorine’s electronegativity enhances hydrogen-bonding interactions with active-site residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。